

Spectroscopic Characterization and Analytical Profiling of 1-(4-Chlorophenyl)ethylamine

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Compound of Interest

Compound Name: [1-(4-Chlorophenyl)ethyl]
(cyclopropylmethyl)amine

Cat. No.: B13309762

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Executive Summary & Molecular Architecture

Compound: 1-(4-Chlorophenyl)ethylamine CAS: 6299-02-1 (Racemic) | MW: 155.62 g/mol

Formula:

[1]

This primary amine serves as a critical chiral building block in the synthesis of pharmaceutical intermediates (e.g., resolving agents, ligands for asymmetric catalysis). Its structural integrity is defined by three distinct moieties: the electron-withdrawing chlorophenyl ring, the chiral methine center, and the nucleophilic amino group.

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, moving from bulk property verification to specific structural fingerprinting.



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Figure 1: Analytical validation workflow ensuring structural confirmation through orthogonal spectroscopic methods.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry offers the most immediate confirmation of the halogenated nature of the molecule. The presence of chlorine provides a distinct isotopic signature that serves as a primary diagnostic tool.

Fragmentation Logic (EI, 70 eV)

The fragmentation is driven by

α -cleavage, a dominant pathway for primary amines. The radical cation stabilizes by cleaving the C-C bond adjacent to the nitrogen, ejecting the methyl radical to form a resonance-stabilized iminium ion.

- Molecular Ion (

): Observed at m/z 155.

- Chlorine Isotope Pattern: The natural abundance of

(75.8%) and

(24.2%) creates a characteristic 3:1 ratio between the

(155) and

(157) peaks.

- Base Peak (

α -Cleavage): Loss of the methyl group (

, 15 Da) is less favorable than the loss of the hydrogen atom or the formation of the substituted benzyl cation, but in

α -methylbenzylamines, the dominant fragment is often the iminium ion formed by losing the methyl group or the cleavage of the ring. However, for 1-phenylethylamine derivatives, the base peak is typically formed by the loss of the methyl group to generate the stable

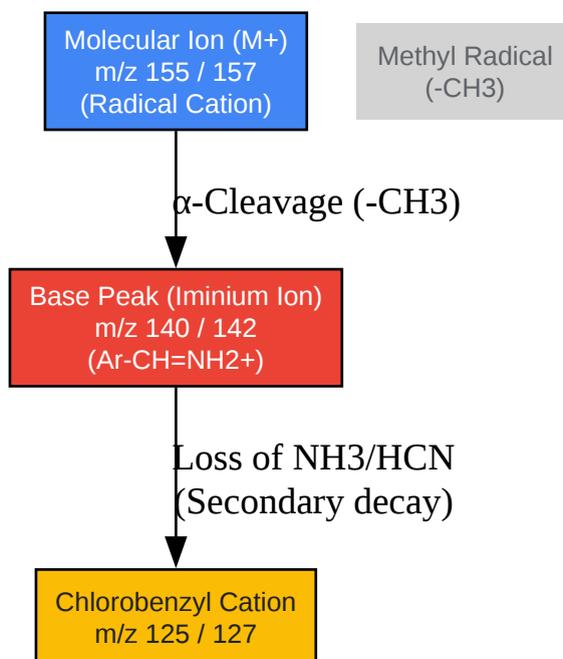
cation (m/z 140 for the

isotopolog).

MS Data Table^{[3][4][5]}

Fragment Ion (m/z)	Relative Intensity	Assignment	Mechanism
155	~15-20%	()	Molecular Ion
157	~5-7%	()	Isotope Peak (3:1 ratio diagnostic)
140	100% (Base)		-Cleavage (Formation of)
142	~32%		Isotope of Base Peak
125	~10-15%		Chlorobenzyl cation (Tropylium analog)
89	Variable		Tropylium ion (loss of HCl from 125)

Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathway showing the dominance of α -cleavage and the retention of the chlorine atom.

Nuclear Magnetic Resonance (NMR)

NMR provides the map of the carbon-hydrogen framework. The spectra described below are for the free base in

¹H NMR (400 MHz,)

The proton spectrum is characterized by a classic AA'BB' aromatic system and a clean aliphatic region.

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Context
1.38	Doublet (d)	3H	6.6 Hz		Methyl group coupled to methine.
1.60	Broad Singlet	2H	-		Amine protons. Shift is concentration /solvent dependent.
4.10	Quartet (q)	1H	6.6 Hz		Benzylic methine coupled to methyl.
7.28	Multiplet (m)	4H	-	Ar-H	Overlapping AA'BB' system of the p-substituted ring.

Technical Insight:

- The Methine Quartet: This signal is the most diagnostic for enantiomeric purity. In the presence of a chiral shift reagent (e.g., Eu(hfc)
(), this quartet will split into two distinct signals if the sample is racemic.
- Aromatic Region: While often appearing as a singlet or tight multiplet in lower field instruments, at 400+ MHz, the AA'BB' "roofing effect" is distinct, indicating para-substitution.

C NMR (100 MHz,)

The carbon spectrum confirms the number of unique environments (6 signals for 8 carbons due to symmetry).

Shift (ppm)	Type	Assignment	Notes
25.8		Methyl Carbon	High field aliphatic.
50.8		Methine Carbon	Deshielded by Nitrogen and Ring.
127.2		Ar-C (meta to Cl)	Symmetric carbons (2C).
128.6		Ar-C (ortho to Cl)	Symmetric carbons (2C).
132.8		Ar-C-Cl	Quaternary carbon attached to Chlorine. [2]
145.5		Ar-C-CH	Quaternary ipso carbon.[2]

Infrared Spectroscopy (FT-IR)

IR serves as a rapid "gatekeeper" method to verify the functional groups (Amine, Chloro-arene) before more expensive MS/NMR analysis.

Method: Neat liquid film (ATR) or KBr pellet.

Wavenumber ()	Vibration Mode	Intensity	Diagnostic Value
3360, 3290	N-H Stretch	Medium	Doublet indicates a primary amine ().
2960-2850	C-H Stretch	Medium	Aliphatic C-H (Methyl/Methine).
1595, 1490	C=C Ring Stretch	Strong	Diagnostic of the aromatic ring.
1090-1010	Ar-Cl Stretch	Strong	Critical: Confirms the aryl chloride.
825	C-H Out-of-plane	Strong	Diagnostic for para-substitution (1,4-disubstituted benzene).

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the data above, follow these preparation standards.

For NMR (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted"> H, C)[3][6][7][8][9][10]

- Solvent: Use

(99.8% D) containing 0.03% TMS as an internal standard.

- Concentration: Dissolve 10-15 mg of the amine in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended hydrochloride salts if the sample was derived from a salt neutralization.

- Note: If the sample is the hydrochloride salt, use
or
. In
, the
protons will appear as a broad singlet around 8.5 ppm.

For GC-MS

- Dilution: Dilute 1
L of sample in 1.5 mL of Methanol or Ethyl Acetate.
- Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
- Inlet Temp: 250°C.
- Mode: Split (20:1) to prevent detector saturation.

References

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [\[Link\]](#)
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Sources

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- [2. compoundchem.com \[compoundchem.com\]](#)
- [3. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [4. \(R\)-1-\(4-CHLOROPHENYL\)ETHYLAMINE | 27298-99-3 \[chemicalbook.com\]](#)
- [5. 1-\(4-Chlorophenyl\)ethylamine | C8H10ClN | CID 97803 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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